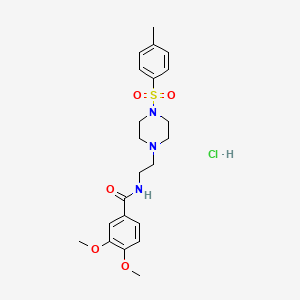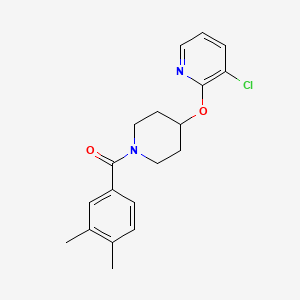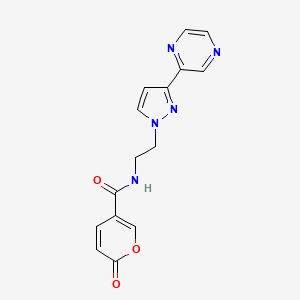
2-oxo-N-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)-2H-pyran-5-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound is likely a heterocyclic compound, which means it contains atoms of at least two different elements in its rings. It appears to contain a pyran ring, a pyrazole ring, and a pyrazine ring, which are common structures in medicinal chemistry .
Synthesis Analysis
The synthesis of such compounds typically involves multi-step reactions, often starting with the formation of the pyran ring, followed by the introduction of the pyrazole and pyrazine rings . The exact synthesis would depend on the specific substituents and their positions on the rings.Molecular Structure Analysis
The molecular structure of such compounds is typically determined using techniques like nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and X-ray crystallography .Chemical Reactions Analysis
The reactivity of such compounds would depend on the specific substituents and their positions on the rings. Pyrans, pyrazoles, and pyrazines can participate in a variety of chemical reactions, including electrophilic and nucleophilic substitutions, additions, and ring-opening reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of such compounds, including their melting points, solubilities, and stabilities, can be determined using standard techniques in physical chemistry .Applications De Recherche Scientifique
Antibacterial and Antifungal Agents
Research into pyrazole derivatives has highlighted their potential as novel antibacterial and antifungal agents. For example, a study by Hassan et al. (2013) synthesized 2-pyrazoline derivatives showing significant antimicrobial activity against a range of bacteria and fungi, indicating the potential of these compounds in developing new antimicrobial treatments (Hassan et al., 2013).
Agrochemical Applications
The synthesis of pyrazole carboxamide derivatives has been explored for their use in agrochemicals, particularly as fungicides and nematocides. Zhao et al. (2017) found that fluorine-containing pyrazole carboxamides exhibit good nematocidal activity against M. incognita, suggesting their utility in pest control within agriculture (Zhao et al., 2017).
Cancer Research
Novel pyrazolo[1,5-a]pyrazin-4(5H)-one derivatives have been synthesized and evaluated for their inhibitory effects on lung cancer cell growth. Zheng et al. (2011) demonstrated that these compounds could inhibit the growth of A549 and H322 cells, highlighting their potential in cancer therapy (Zheng et al., 2011).
Ethylene Biosynthesis Inhibition
Pyrazinamide and its derivatives have been identified as inhibitors of ethylene biosynthesis in plants, suggesting their application in extending the shelf life of fruits and flowers. Sun et al. (2017) found that these compounds inhibit the enzyme responsible for the final step of ethylene formation, offering a strategy to reduce postharvest loss (Sun et al., 2017).
Synthesis and Structural Analysis
Research on the synthesis and reaction mechanisms of pyrazole and pyrazine derivatives provides foundational knowledge for their application in various fields. Ledenyova et al. (2018) explored the reaction mechanisms of specific pyrazole derivatives, contributing to the understanding of their chemical behavior and potential applications (Ledenyova et al., 2018).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
6-oxo-N-[2-(3-pyrazin-2-ylpyrazol-1-yl)ethyl]pyran-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N5O3/c21-14-2-1-11(10-23-14)15(22)18-6-8-20-7-3-12(19-20)13-9-16-4-5-17-13/h1-5,7,9-10H,6,8H2,(H,18,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVDWJUGJSNAZDZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=O)OC=C1C(=O)NCCN2C=CC(=N2)C3=NC=CN=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

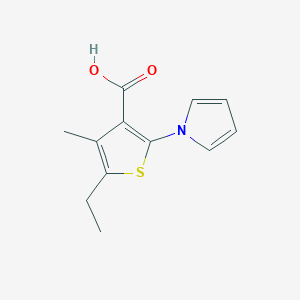


![N-cyclopentyl-2-(2-fluorobenzyl)-4-isopropyl-1,5-dioxo-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2717620.png)

![3-(1-(2,5-dimethylbenzoyl)piperidin-4-yl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2717622.png)
![(Z)-4-[(1R,2R,8R,17R,19S)-12-Hydroxy-8,21,21-trimethyl-5-(3-methylbut-2-enyl)-8-(4-methylpent-3-enyl)-14,18-dioxo-3,7,20-trioxahexacyclo[15.4.1.02,15.02,19.04,13.06,11]docosa-4(13),5,9,11,15-pentaen-19-yl]-2-methylbut-2-enoic acid](/img/structure/B2717625.png)
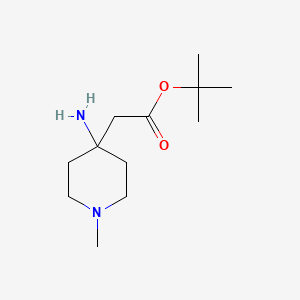
![N-[2-(3-fluorophenyl)-2-methoxyethyl]naphthalene-1-sulfonamide](/img/structure/B2717628.png)
![1,3,6,7-tetramethyl-8-phenethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2717631.png)
![N-(4-chlorobenzyl)-2-(6-methyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamide](/img/structure/B2717632.png)
